2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid physical and chemical properties
2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid physical and chemical properties
An In-depth Technical Guide to 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid
Executive Summary
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid (CAS No. 106852-32-8). As a substituted pyrimidine, this compound is of significant interest to researchers and drug development professionals as a heterocyclic building block. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antiviral properties[1]. This document synthesizes available data to serve as a core reference for its application in synthesis, characterization, and further development.
Chemical Identity and Physical Properties
2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is a multifaceted molecule featuring a central pyrimidine ring, a carboxylic acid functional group, two methoxy groups, and a methyl group. These features dictate its physical and chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 106852-32-8 | [2] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [2] |
| Molecular Weight | 224.21 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Melting Point | Data not available. Expected to be a solid with a relatively high melting point, typical for crystalline carboxylic acids. | N/A |
| Boiling Point | Data not available. Likely to decompose upon heating before boiling. | N/A |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. Solubility in aqueous solutions increases significantly under basic conditions due to salt formation. | [3] |
Spectroscopic and Analytical Profile
Definitive characterization of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, a profile can be accurately predicted based on its constituent functional groups and established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift, typically around 12 ppm, which may be broad.[4]
-
Two singlets for the two methoxy groups (-OCH₃) around 3.8-4.0 ppm.
-
A singlet for the methyl group (-CH₃) attached to the pyrimidine ring, likely around 2.4-2.6 ppm.
-
-
¹³C NMR: The carbon spectrum will provide key structural information:
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The carboxyl carbon (-COOH) will appear significantly downfield, in the 165-185 ppm range.[4]
-
Carbons of the pyrimidine ring will resonate in the aromatic region, with those bonded to oxygen appearing further downfield.
-
The methoxy carbons (-OCH₃) are expected around 55-60 ppm.
-
The methyl carbon (-CH₃) will be the most upfield signal.
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carboxylic acid functionality.
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[4][5]
-
A strong and sharp C=O stretching absorption for the carbonyl group, expected around 1710 cm⁻¹ for a hydrogen-bonded dimer.[4]
-
C-O stretching vibrations for the methoxy and carboxylic acid groups.
-
C-H stretching vibrations from the methyl and methoxy groups just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI-MS) experiment, the analysis would reveal:
-
Molecular Ion Peak (M⁺): A peak at m/z 224, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. Common losses would include the loss of a methoxy group (-OCH₃, M-31), a methyl group (-CH₃, M-15), or the carboxylic acid group (-COOH, M-45). The fragmentation of the pyrimidine ring itself would lead to a complex pattern of smaller ions.[1]
Chemical Properties and Synthetic Applications
The reactivity of this molecule is governed by the interplay between the electron-rich dimethoxy-pyrimidine ring and the acidic carboxyl group.
Acidity and Solubility
The carboxylic acid group imparts acidic properties to the molecule. The pKa is not experimentally documented but is predicted to be in the range of 3-5, similar to other aromatic carboxylic acids.[6] This acidity dictates its solubility profile: while sparingly soluble in neutral water due to the hydrophobic pyrimidine core, it readily deprotonates in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) to form a highly soluble carboxylate salt.[3]
Caption: Relationship between structure and properties.
Key Synthetic Transformations
As a synthetic intermediate, the primary site of reaction is the carboxylic acid group, which can be readily converted into other functional groups. This makes it a valuable precursor for building more complex molecules, particularly in the synthesis of potential pharmacologically active agents.[7][8]
Caption: Key reactions of the carboxylic acid group.
Illustrative Synthesis Pathway
While specific, high-yield synthetic routes published for this exact molecule are sparse, a general and logical approach involves the construction of the substituted pyrimidine ring. One common method is the condensation of an appropriate amidine with a β-keto ester or a related three-carbon component.
Caption: A plausible synthetic workflow.
Safety, Handling, and Storage
Although a specific safety data sheet for this compound is not available, related pyrimidine carboxylic acids are classified as irritants. Standard laboratory precautions should be strictly followed.
-
Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.[9][10]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[9][11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9]
-
Conclusion
2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is a valuable heterocyclic compound with well-defined, albeit largely predicted, physicochemical properties. Its true utility lies in its role as a versatile synthetic intermediate, where the carboxylic acid handle allows for straightforward derivatization to build a library of more complex molecules for applications in medicinal chemistry and materials science. Adherence to standard safety protocols is essential when handling this compound.
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